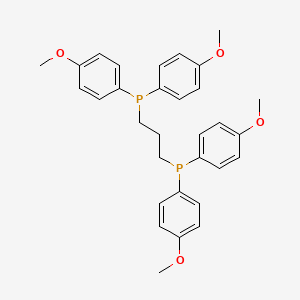
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is an organophosphorus compound with the molecular formula C31H34O4P2. This compound is characterized by the presence of phosphine groups attached to a 1,3-propanediyl backbone, with bis(4-methoxyphenyl) substituents. It is a white solid that is soluble in organic solvents and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] typically involves the reaction of 1,3-dichloropropane with lithium diphenylphosphide, followed by the introduction of methoxy groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Coordination: Transition metals like palladium, nickel, or platinum.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] has several scientific research applications:
Biology: Employed in the development of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of nanoclusters and as a stabilizing agent in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Similar structure but lacks the methoxy groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Contains piperidine groups instead of phosphine groups.
Benzene, 1,1’-(1,3-propanediyl)bis-: Contains benzene rings instead of methoxyphenyl groups.
Uniqueness
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is unique due to the presence of methoxy groups, which can influence its reactivity and coordination properties. The methoxy groups can provide additional steric and electronic effects, making this compound distinct from its analogs .
Properties
CAS No. |
111216-21-8 |
|---|---|
Molecular Formula |
C31H34O4P2 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
3-bis(4-methoxyphenyl)phosphanylpropyl-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C31H34O4P2/c1-32-24-6-14-28(15-7-24)36(29-16-8-25(33-2)9-17-29)22-5-23-37(30-18-10-26(34-3)11-19-30)31-20-12-27(35-4)13-21-31/h6-21H,5,22-23H2,1-4H3 |
InChI Key |
NITFBBJDNBZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


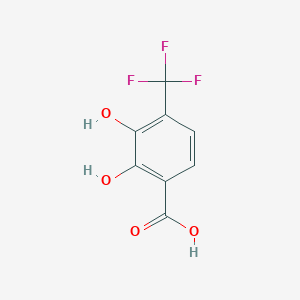
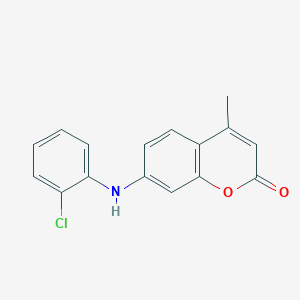

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
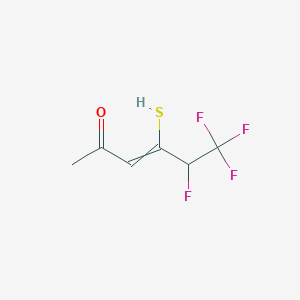
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
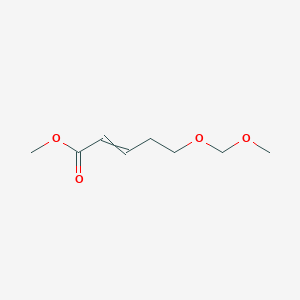
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)

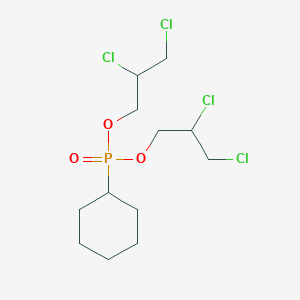
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
